



Application Notes and Protocols for Studying the gp130 Signaling Pathway with SC144

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Compound of Interest		
Compound Name:	LP-130	
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Introduction

Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family plays a critical role in a myriad of cellular processes, including inflammation, immune responses, and hematopoiesis. Dysregulation of the gp130 signaling pathway is implicated in various diseases, most notably in the progression and proliferation of several cancers, including ovarian and pancreatic cancer. The downstream signaling cascade, primarily through the JAK/STAT pathway, leads to the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor promoting cell survival, proliferation, and angiogenesis.

SC144 is a first-in-class, orally active, small-molecule inhibitor of gp130.[1] It represents a valuable tool for investigating the intricacies of gp130 signaling and holds therapeutic potential for cancers driven by this pathway. SC144 directly binds to gp130, inducing its phosphorylation at serine 782 (S782) and subsequent deglycosylation.[1][2] This ultimately leads to the abrogation of STAT3 phosphorylation and its nuclear translocation, thereby inhibiting the expression of downstream target genes.[1][2] These application notes provide a comprehensive guide for utilizing SC144 to study the gp130 signaling pathway, including detailed experimental protocols and data presentation.



Mechanism of Action of SC144

SC144 exerts its inhibitory effect on the gp130 signaling pathway through a multi-step process:

- Direct Binding to gp130: SC144 directly interacts with the gp130 protein. This binding has been confirmed using Drug Affinity Responsive Target Stability (DARTS) assays.[3][4]
- Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces the phosphorylation of gp130 at serine 782.[1][5] This is followed by deglycosylation of the gp130 protein.[1]
- Inhibition of STAT3 Activation: The conformational changes induced by SC144 binding and subsequent modifications prevent the activation of downstream signaling molecules.
 Specifically, it abrogates the phosphorylation of STAT3 at tyrosine 705 (Y705), a critical step for its activation.[6][7]
- Blockade of STAT3 Nuclear Translocation: By inhibiting its phosphorylation, SC144 prevents the dimerization and subsequent translocation of STAT3 into the nucleus.[1]
- Downregulation of Target Gene Expression: Consequently, the transcription of STAT3 target genes, which are involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis, is suppressed.[8]

This cascade of events ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on the gp130/STAT3 signaling axis.[1]

Data Presentation

Table 1: Cytotoxicity of SC144 in Human Ovarian Cancer

Cell Lines

Cell Line	IC50 (μM)
OVCAR-8	0.72
OVCAR-5	0.49
OVCAR-3	0.95



Data represents the concentration of SC144 required to inhibit cell growth by 50% after a 72-hour treatment, as determined by MTT assay.[1]

Table 2: Dose-Dependent Inhibition of STAT3

Phosphorylation by SC144 in Ovarian Cancer Cells

Cell Line	SC144 Concentration (µM)	Treatment Time	Inhibition of p- STAT3 (Y705)
OVCAR-8	0.5 - 5	1 hour	Dose-dependent decrease
Caov-3	0.5 - 5	1 hour	Dose-dependent decrease

Data from Western blot analysis showing the effect of increasing concentrations of SC144 on the phosphorylation of STAT3 at tyrosine 705.[6]

Table 3: Time-Dependent Inhibition of STAT3

Phosphorvlation by SC144

Cell Line	SC144 Concentration (µM)	Treatment Time (hours)	Inhibition of p- STAT3 (Y705)
OVCAR-8	2	0 - 6	Time-dependent decrease
Caov-3	2	0 - 6	Time-dependent decrease

Data from Western blot analysis showing the effect of 2 μ M SC144 on the phosphorylation of STAT3 at tyrosine 705 over a 6-hour period.[6]

Table 4: Dose-Dependent Induction of gp130 Phosphorylation by SC144



Cell Line	SC144 Concentration (µM)	Treatment Time	Increase in p-gp130 (S782)
OVCAR-8	0.5 - 2	0 - 6 hours	Dose and time- dependent increase
Caov-3	0.5 - 2	0 - 6 hours	Dose and time- dependent increase

Data from Western blot analysis showing the effect of SC144 on the phosphorylation of gp130 at serine 782.[1][5]

Experimental Protocols Cell Culture

- Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) or other cell lines with active gp130 signaling (e.g., Panc-1, Mia-Paca-2, L3.6pl).[4][9]
- Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of gp130 and STAT3 upon treatment with SC144.

- Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
- Treatment: Treat cells with varying concentrations of SC144 (e.g., 0, 0.5, 1, 2, 5 μM) for desired time points (e.g., 1, 2, 4, 6 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 100-200 μL of RIPA lysis buffer containing protease and phosphatase inhibitors.



- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- Sample Preparation: Mix equal amounts of protein (20-30 μg) with 4x Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Transfer:
 - Load samples onto a 4-12% SDS-polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
 - Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies (e.g., anti-phospho-gp130 (S782), anti-gp130, anti-phospho-STAT3 (Y705), anti-STAT3, anti-β-actin) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Add ECL substrate to the membrane.



- Capture the chemiluminescent signal using an imaging system.
- Quantify band intensities using image analysis software.

MTT Cell Viability Assay

This assay measures the cytotoxic effects of SC144 on cancer cells.

- Cell Seeding: Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
- Treatment: Treat cells with a serial dilution of SC144 (e.g., 0.1 to 10 μM) for 72 hours.
- MTT Addition:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium.
 - \circ Add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of SC144 on the proliferative capacity of single cells.

- Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Treatment: Treat the cells with different concentrations of SC144 for 24 hours.



Incubation:

- Replace the drug-containing medium with fresh medium.
- Incubate the plates for 10-14 days, allowing colonies to form.
- Colony Staining:
 - Wash the wells with PBS.
 - Fix the colonies with methanol for 15 minutes.
 - Stain the colonies with 0.5% crystal violet solution for 20 minutes.
- Colony Counting:
 - Gently wash the plates with water and let them air dry.
 - Count the number of colonies (typically >50 cells) in each well.
- Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to confirm the direct binding of SC144 to gp130.[3][10][11]

- Lysate Preparation:
 - Prepare a total protein lysate from the cells of interest as described in the Western Blotting protocol.
 - Ensure the lysis buffer does not contain strong detergents that might interfere with proteinligand interactions.
- Compound Incubation:
 - Divide the lysate into two aliquots: one for SC144 treatment and one for vehicle (DMSO) control.



- $\circ~$ Incubate the lysates with SC144 (e.g., 10-100 $\mu\text{M})$ or DMSO for 1 hour at room temperature.
- Protease Digestion:
 - Add a protease (e.g., pronase or thermolysin) to both the SC144-treated and control lysates. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion.
 - Incubate at room temperature for a specific time (e.g., 10-30 minutes).
 - Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE sample buffer and boiling.
- Western Blot Analysis:
 - Analyze the digested lysates by Western blotting as described above.
 - Probe the membrane with an anti-gp130 antibody.
- Data Interpretation: A stronger gp130 band in the SC144-treated sample compared to the control sample indicates that SC144 binding protected gp130 from proteolytic degradation, thus confirming a direct interaction.

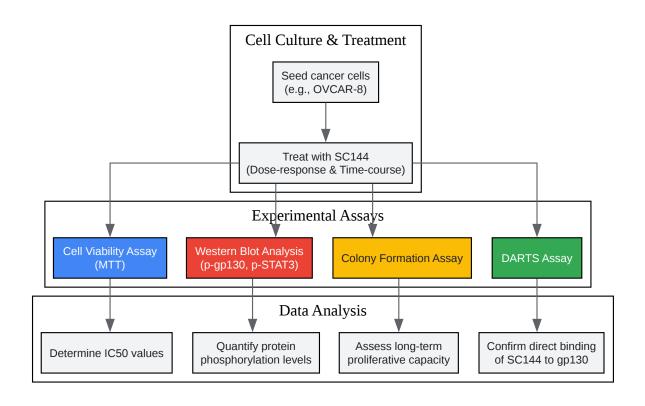
Mandatory Visualizations



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Caption: The gp130 signaling pathway and the inhibitory mechanism of SC144.







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